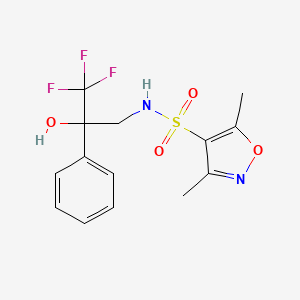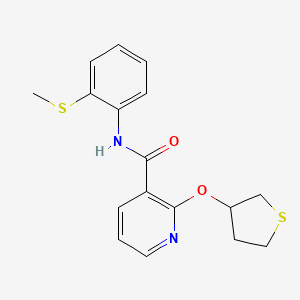
N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as MTNDNI, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various applications, including the treatment of cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves the inhibition of various cellular processes. In cancer cells, N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide induces apoptosis by activating caspase-3 and inhibiting the activity of anti-apoptotic proteins. N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide also inhibits angiogenesis by reducing the production of vascular endothelial growth factor (VEGF). In inflammation, N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide inhibits the production of pro-inflammatory cytokines by inhibiting the activity of nuclear factor-kappa B (NF-κB). In neurodegenerative diseases, N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to have neuroprotective effects by reducing oxidative stress and inhibiting the production of β-amyloid protein.
Biochemical and Physiological Effects:
N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide inhibits cell proliferation and induces apoptosis. In inflammation, N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide reduces the production of pro-inflammatory cytokines and inhibits the activity of NF-κB. In neurodegenerative diseases, N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide in lab experiments is its potential to inhibit various cellular processes, making it a promising candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. However, one of the limitations of using N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide in lab experiments is its toxicity, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide. One direction is to investigate the potential of N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide as a therapeutic agent for various types of cancer. Another direction is to explore the potential of N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide in the treatment of inflammation and neurodegenerative diseases. Additionally, further research is needed to investigate the safety and toxicity of N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide in humans, which can pave the way for clinical trials.
Synthesemethoden
N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 2-methylthiophenol with 2-bromo-3-nitropyridine, followed by the reduction of the nitro group using tin (II) chloride. The resulting compound is then reacted with tetrahydrothiophene-3-carboxylic acid, and the final product is obtained after the reaction with nicotinoyl chloride.
Wissenschaftliche Forschungsanwendungen
N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has shown potential in various scientific research applications, including the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-22-15-7-3-2-6-14(15)19-16(20)13-5-4-9-18-17(13)21-12-8-10-23-11-12/h2-7,9,12H,8,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGUWSSIBSLFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2852957.png)
![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2852958.png)
![Methyl 5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2852962.png)
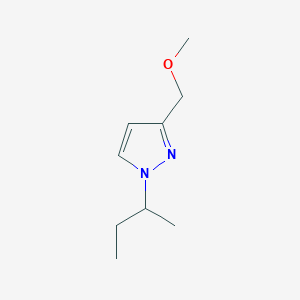
![methyl (13S,14R,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-14-carboxylate](/img/structure/B2852965.png)
![N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2852966.png)
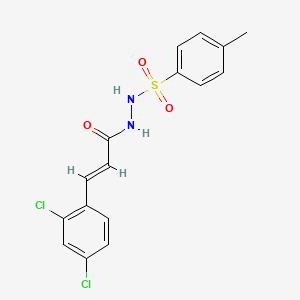
![N-(furan-2-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2852968.png)
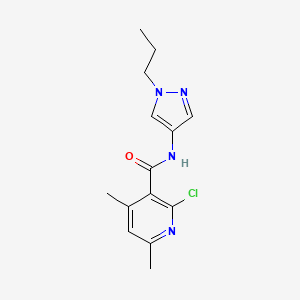
![(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2852970.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2852972.png)
![4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2852975.png)
